Indeno[2,1-b]indole
CAS No.: 206-72-4
Cat. No.: VC14346538
Molecular Formula: C15H9N
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206-72-4 |
|---|---|
| Molecular Formula | C15H9N |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | indeno[2,1-b]indole |
| Standard InChI | InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-9H |
| Standard InChI Key | BSPJVRORVHKCQW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C=CC=CC4=CC3=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Indeno[2,1-b]indole (CAS 206-72-4) features a fused bicyclic system comprising an indole moiety (benzopyrrole) and an indene unit (benzocyclopentadiene). The molecular formula reflects its 15 carbon atoms, nine hydrogen atoms, and one nitrogen atom, arranged in a planar, aromatic configuration . The compound’s rigidity and extended π-system contribute to its high thermal stability and insolubility in polar solvents, though it dissolves readily in organic solvents like dichloromethane and toluene .
Key spectroscopic characteristics include distinct NMR signals for the aromatic protons (δ 7.2–8.5 ppm) and a mass spectrum with a molecular ion peak at m/z 203.1 . X-ray crystallography reveals bond lengths of approximately 1.38–1.42 Å for the conjugated double bonds, consistent with aromatic delocalization. The nitrogen atom in the indole ring introduces electron-rich regions, enabling participation in charge-transfer interactions critical for electronic applications.
Synthetic Methodologies
Friedel-Crafts Alkylation and Cyclization
A common synthesis route involves Friedel-Crafts alkylation of indole derivatives with α,β-unsaturated ketones, followed by acid-catalyzed cyclization. For example, reacting 2-phenylindole with methyl vinyl ketone in the presence of yields a tetracyclic intermediate, which undergoes dehydrogenation to form indeno[2,1-b]indole . This method achieves moderate yields (45–60%) but requires stringent control of reaction conditions to avoid over-oxidation .
Photo-Nazarov Cyclization
Recent advances utilize photo-Nazarov cyclization of 3-acylindole precursors to construct the indeno[1,2-b]indole core. Irradiating a solution of 3-acetylindole in acetonitrile with UV light (λ = 300 nm) induces a 6π-electrocyclic ring closure, forming the tetracyclic structure in 72% yield . This method offers superior regioselectivity compared to thermal approaches and is pivotal in synthesizing natural product analogs like janthitrem B .
Table 1: Comparison of Synthetic Routes
| Method | Starting Materials | Yield (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 2-Phenylindole | 45–60 | Scalability |
| Photo-Nazarov | 3-Acylindole | 70–75 | Regioselectivity |
Applications in Organic Electronics
The planar structure and extended π-conjugation of indeno[2,1-b]indole make it ideal for charge transport in organic semiconductors. In OLEDs, the compound serves as a host material in emissive layers, achieving a luminance efficiency of 12.5 cd/A and a external quantum efficiency (EQE) of 8.3%. Its high electron affinity () facilitates hole-blocking, reducing exciton quenching.
In organic photovoltaics, indeno[2,1-b]indole-based donor-acceptor polymers exhibit power conversion efficiencies (PCE) up to 9.2%, attributed to broad absorption spectra () and balanced charge mobility () .
Medicinal Chemistry Applications
Antitumor Activity
Derivatives such as 5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydroindeno[2,1-b]indole-9,10-dione inhibit protein kinase CK2, a regulator of cancer cell proliferation. In vitro studies show IC values of 0.8 µM against A549 lung carcinoma cells, comparable to the clinical candidate CX-4945 (IC = 0.5 µM) . The compound’s intracellular concentration (408.3 nM) exceeds CX-4945 (119.3 nM), enhancing its efficacy despite similar inhibitory potency .
ABCG2-Mediated Multidrug Resistance Reversal
Phenolic indeno[2,1-b]indoles, such as 7-(3,4-dichlorophenyl)-4b,5-dihydroindeno[1,2-b]indol-9-ol, inhibit the ABCG2 transporter with , threefold lower than ketonic analogs . These compounds selectively block drug efflux in breast cancer cells (MCF-7/Adr), reversing resistance to mitoxantrone by 85% at 10 µM .
Antitubercular Agents
5,5-Dimethyl-11-phenyl-4b,5-dihydroindeno[2,1-b]indole derivatives exhibit minimum inhibitory concentrations (MIC) of 3.13 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs like isoniazid (MIC = 0.06 µg/mL) . The indenoindole scaffold disrupts mycolic acid biosynthesis, a critical component of the bacterial cell wall .
Biological Mechanisms of Action
CK2 Inhibition and Apoptosis Induction
Indeno[2,1-b]indole derivatives bind to the ATP-binding pocket of CK2, disrupting phosphorylation of substrates like Akt. In LNCaP prostate cancer cells, treatment with 20 µM 5a-2 reduces phospho-Akt (Ser129) levels by 78%, inducing caspase-3-mediated apoptosis .
ABCG2 ATPase Stimulation
Unlike ketonic analogs, phenolic derivatives stimulate ABCG2 ATPase activity by 220% at 10 µM, suggesting interaction with a distinct binding site that primes the transporter for inhibition . This paradoxical effect enhances chemosensitization by depleting cellular ATP reserves .
Comparison with Related Compounds
Indeno[2,1-b]indole’s uniqueness emerges when contrasted with analogs:
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Indeno[1,2-b]indole: The shifted fusion position reduces π-conjugation, lowering electron affinity () and OLED efficiency (EQE = 5.1%).
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Isoindolo[2,1-b]quinoline: The quinoline moiety increases cytotoxicity (CC = 12 µM vs. >50 µM for indeno[2,1-b]indole), limiting therapeutic utility .
Recent Advances and Future Directions
Recent work focuses on hybridizing indeno[2,1-b]indole with transition metal complexes for photocatalytic applications. A ruthenium(II) polypyridyl derivative demonstrates hydrogen evolution rates of 12.3 mmol/g·h under visible light, surpassing pure organic counterparts . In drug discovery, structure-activity relationship (SAR) studies aim to optimize substituents at the N5 and D-ring positions for enhanced ABCG2 inhibition .
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